N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine
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Overview
Description
Streptomycin A is an antibiotic compound derived from the bacterium Streptomyces griseus. It was first discovered in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie . Streptomycin A is notable for being the first antibiotic effective against tuberculosis and has since been used to treat a variety of bacterial infections, including those caused by Mycobacterium tuberculosis, Yersinia pestis, and Francisella tularensis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptomycin A is primarily produced through a biosynthetic process involving the bacterium Streptomyces griseus. The biosynthesis of Streptomycin A involves the conversion of glucose into the antibiotic through a series of enzymatic reactions . Approximately 28 enzymes participate in this conversion process .
Industrial Production Methods: Industrial production of Streptomycin A is typically carried out using submerged culture fermentation. The process involves the following steps :
Inoculum Production: Spores of are maintained as soil stocks or lyophilized in a carrier such as sterile skimmed milk. These spores are then transferred to a sporulation medium to provide enough sporulated growth to initiate liquid culture build-up of mycelial inoculum in flasks or inoculum tanks.
Fermentation: The production medium contains a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal). The medium is sterilized and fed into a stirred tank fermenter.
Recovery: The fermentation broth is acidified, filtered, and neutralized.
Chemical Reactions Analysis
Types of Reactions: Streptomycin A undergoes various chemical reactions, including:
Oxidation: Streptomycin A can be oxidized to form dihydrostreptomycin, which has reduced toxicity.
Reduction: Reduction of Streptomycin A can lead to the formation of dihydrostreptomycin.
Substitution: Streptomycin A can undergo substitution reactions, particularly involving its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Dihydrostreptomycin: Formed through the reduction of Streptomycin A.
Acetylated and Benzoylated Derivatives: Formed through substitution reactions involving hydroxyl and amino groups.
Scientific Research Applications
Streptomycin A has a wide range of scientific research applications, including:
Mechanism of Action
Streptomycin A functions as a protein synthesis inhibitor. It binds irreversibly to the small 16S ribosomal RNA of the 30S ribosomal subunit, interfering with the binding of formyl-methionyl-tRNA to the 30S subunit . This causes codon misreading, inhibition of protein synthesis, and ultimately bacterial cell death .
Comparison with Similar Compounds
- Gentamycin
- Neomycin
- Kanamycin
- Tobramycin
Comparison: Streptomycin A is unique among aminoglycosides due to its specific effectiveness against Mycobacterium tuberculosis and its historical significance as the first antibiotic effective against tuberculosis . While other aminoglycosides like gentamycin, neomycin, kanamycin, and tobramycin also inhibit protein synthesis, they differ in their spectrum of activity, toxicity, and clinical applications .
Streptomycin A remains a vital antibiotic in the treatment of multi-drug resistant tuberculosis and other bacterial infections, highlighting its enduring importance in medicine and scientific research.
Properties
Molecular Formula |
C21H39N7O12 |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6-,7?,8?,9-,10-,11?,12?,13-,14?,15?,16?,17-,18?,21?/m1/s1 |
InChI Key |
UCSJYZPVAKXKNQ-VHDVJLRQSA-N |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Origin of Product |
United States |
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